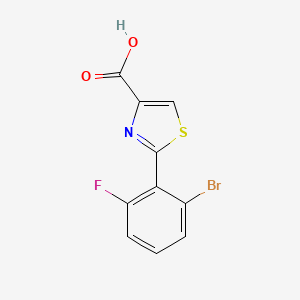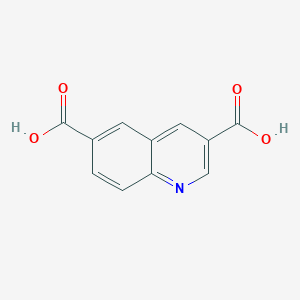
Quinoline-3,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-3,6-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 3rd and 6th positions of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3,6-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of quinoline derivatives. For instance, the ozonolysis of quinoline in the presence of a mineral acid followed by oxidative work-up with hydrogen peroxide can yield this compound . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize strong oxidizing agents such as potassium permanganate or peracetic acid under controlled conditions to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: Quinoline-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are frequently used in substitution reactions.
Major Products Formed:
Oxidation: Quinolinic acid and its derivatives.
Reduction: Quinoline-3,6-dimethanol and quinoline-3,6-dialdehyde.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学研究应用
Quinoline-3,6-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives used in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of quinoline-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also form complexes with metal ions, which can influence various biochemical pathways .
相似化合物的比较
- Quinoline-2,6-dicarboxylic acid
- Quinoline-2,3-dicarboxylic acid
- Quinoline-4,6-dicarboxylic acid
Comparison: Quinoline-3,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. Compared to quinoline-2,6-dicarboxylic acid, it exhibits different oxidation and reduction behaviors. Quinoline-2,3-dicarboxylic acid, on the other hand, has distinct coordination chemistry due to the proximity of its carboxylic acid groups .
属性
分子式 |
C11H7NO4 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC 名称 |
quinoline-3,6-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-1-2-9-7(3-6)4-8(5-12-9)11(15)16/h1-5H,(H,13,14)(H,15,16) |
InChI 键 |
FXNZIXQYIVNAOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



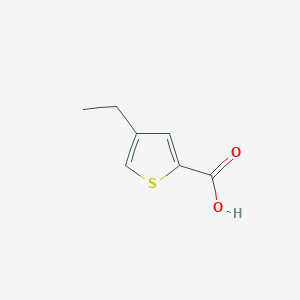
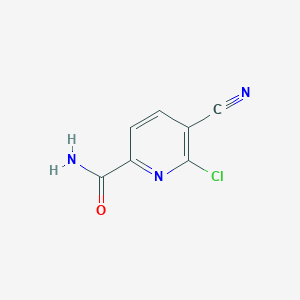
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
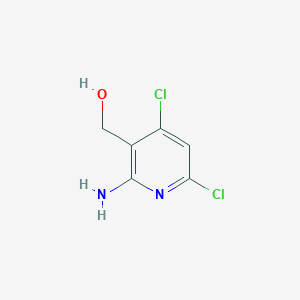


![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
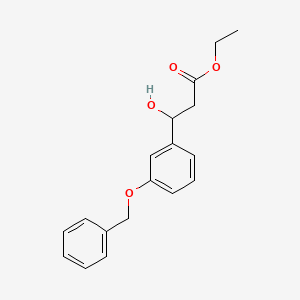
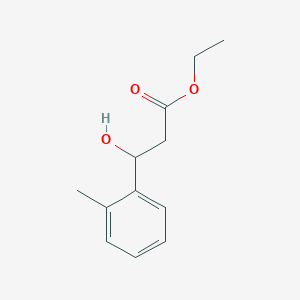
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
